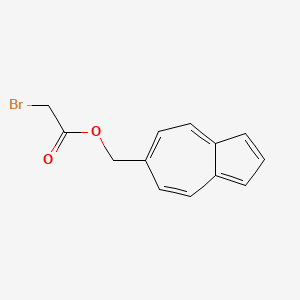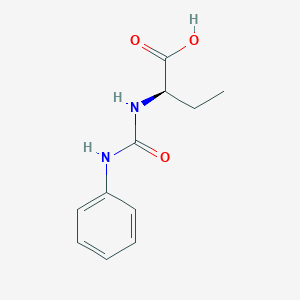![molecular formula C21H25N3 B14219893 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole CAS No. 827326-44-3](/img/structure/B14219893.png)
3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole is a complex organic compound that features both an indole and a piperazine moiety. Indole derivatives are known for their significant biological activities, while piperazine derivatives are widely used in pharmaceuticals due to their diverse therapeutic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Industrial Production Methods
the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole undergoes various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly employs reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
科学的研究の応用
3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The piperazine moiety enhances its pharmacokinetic properties, making it a valuable compound for drug development .
類似化合物との比較
Similar Compounds
- 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-5-nitro-1H-indole
- 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide .
Uniqueness
The uniqueness of 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole lies in its dual functionality, combining the biological activity of indole derivatives with the pharmacokinetic advantages of piperazine derivatives. This makes it a promising candidate for various scientific and medical applications .
特性
CAS番号 |
827326-44-3 |
|---|---|
分子式 |
C21H25N3 |
分子量 |
319.4 g/mol |
IUPAC名 |
3-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C21H25N3/c1-16-6-5-9-21(17(16)2)24-12-10-23(11-13-24)15-18-14-22-20-8-4-3-7-19(18)20/h3-9,14,22H,10-13,15H2,1-2H3 |
InChIキー |
WPTJQRPJBCUVFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CNC4=CC=CC=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-{[3-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219816.png)


![(2-Azidophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14219824.png)
![6-{4-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14219830.png)

![1,5-Dithiaspiro[5.5]undecane, 10-methyl-7-(1-methylethyl)-](/img/structure/B14219841.png)
![N-(6-Aminopyridin-2-yl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14219842.png)

![10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid](/img/structure/B14219869.png)


![1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate](/img/structure/B14219896.png)
